Odor Threshold in Air: cis- vs. trans-3,5-Diethyl-1,2,4-trithiolane Stereoisomers
The cis-isomer of 3,5-diethyl-1,2,4-trithiolane exhibits an odor threshold in air that is approximately 5- to 10-fold higher than that of the trans-enantiomers, meaning the trans-forms are significantly more potent odorants. This quantifies the critical importance of stereoisomeric composition for sensory impact [1].
| Evidence Dimension | Odor threshold in air (ng/L) |
|---|---|
| Target Compound Data | trans-Enantiomer 1: 0.027 ng/L; trans-Enantiomer 2: 0.056 ng/L |
| Comparator Or Baseline | cis-Isomer: ~0.27–0.56 ng/L (five- to ten-fold higher) |
| Quantified Difference | 5- to 10-fold lower threshold for trans-isomers vs. cis-isomer |
| Conditions | Gas chromatography-olfactometry (GC-O) in air |
Why This Matters
A 5- to 10-fold difference in odor threshold directly dictates usage levels in flavor formulations; procurement of material with unknown or unfavorable isomer ratios will yield inconsistent sensory potency.
- [1] Flaig, M., & Granvogl, M. (2015). Quantitation of cis- and trans-3,5-Diethyl-1,2,4-trithiolanes in Cooked Allium Varieties Using a Stable Isotope Dilution Assay. In Importance of Chirality to Flavor Compounds (ACS Symposium Series, Vol. 1212, pp. 117–128). American Chemical Society. View Source
